
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfate, which is known for its various applications in chemistry and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclopentylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
- Cyclopentylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and precise control of reaction parameters are essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with sulfur and nitrogen atoms plays a crucial role.
Comparación Con Compuestos Similares
Similar Compounds
Thiosulfate: A simpler sulfur-containing compound with similar reactivity.
Thiourea: Contains sulfur and nitrogen atoms, used in similar applications.
Sulfonates: Oxidized derivatives of thiosulfates with different chemical properties.
Uniqueness
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a cyclopentylmethylamidino group with a thiosulfate moiety
Propiedades
Número CAS |
40283-54-3 |
|---|---|
Fórmula molecular |
C8H16N2O3S2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclopentane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
Clave InChI |
JANNQSLLUJUMEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


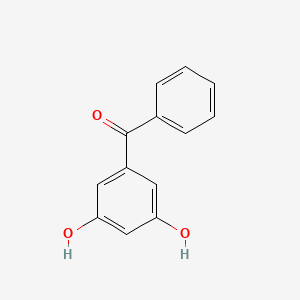
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
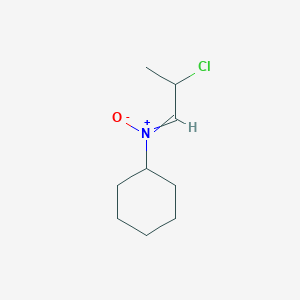
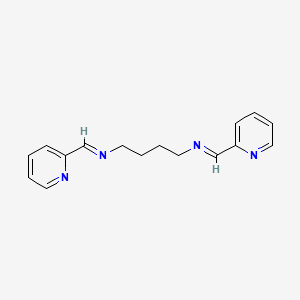
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
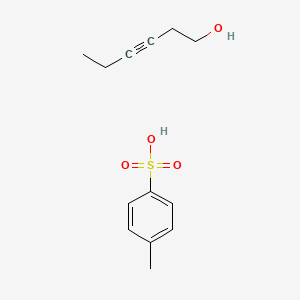
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
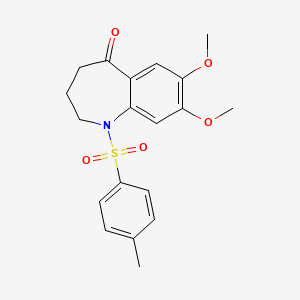
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

